Ethyl 3-(6-oxopiperidin-3-yl)propanoate
Description
Ethyl 3-(6-oxopiperidin-3-yl)propanoate is a β-keto ester derivative featuring a piperidin-6-one (6-oxopiperidin-3-yl) substituent. The 6-oxopiperidin-3-yl group introduces a flexible, nitrogen-containing heterocycle with a ketone functional group, which may enhance hydrogen-bonding interactions and solubility compared to fully aromatic analogs .
Properties
CAS No. |
87850-83-7 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 3-(6-oxopiperidin-3-yl)propanoate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)6-4-8-3-5-9(12)11-7-8/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
WIBAJADJMASAIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1CCC(=O)NC1 |
Canonical SMILES |
CCOC(=O)CCC1CCC(=O)NC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key Comparative Insights
Heterocyclic Core Differences
- Piperidin-6-one vs. Pyridine: The piperidin-6-one ring in the target compound is non-aromatic and contains a ketone, which contrasts with the fully aromatic pyridine derivatives (e.g., nitro- or chloro-substituted pyridines in ). This difference may confer improved solubility and conformational flexibility, favoring interactions with biological targets .
- Benzoisoxazole and Chromene Systems: Compounds like ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate and chromene derivatives exhibit fused aromatic systems, enhancing stability but reducing flexibility compared to the piperidinone-based compound.
Functional Group Impact
- Electron-Withdrawing Groups: Nitro () and chloro () substituents increase electrophilicity, facilitating nucleophilic substitution reactions. In contrast, the 6-oxo group in the target compound may participate in keto-enol tautomerism, affecting reactivity .
- Amino and Thioether Linkages: Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate and thioether-containing analogs introduce additional hydrogen-bonding or redox-active sites, broadening their applicability in drug design.
Preparation Methods
Enamine Approach Using Pyrrolidine and Ethyl Acrylate
A well-documented method involves the reaction of a cyclic ketone with pyrrolidine to form an enamine intermediate, which then undergoes Michael addition with ethyl acrylate to afford the δ-oxoester after hydrolysis.
Procedure Summary:
- In toluene, cyclic ketone (e.g., cyclohexanone) is heated with pyrrolidine under reflux with a Dean-Stark apparatus for 3–5 hours to form the enamine.
- Volatile materials are removed under reduced pressure.
- The crude enamine is dissolved in anhydrous tetrahydrofuran (THF).
- Ethyl acrylate (1.3 equivalents) is added, and the mixture refluxed for 16 hours.
- Water is added, and reflux continued for 2 hours to hydrolyze the enamine adduct.
- After solvent removal, the residue is extracted with methyl tert-butyl ether (MTBE), washed with acid and brine, dried, and concentrated.
- Purification by silica gel chromatography yields the δ-oxoester product.
- Ethyl 3-(2-oxocyclohexyl)propanoate was obtained in 59% yield as a colorless liquid after chromatography.
This method is adaptable to various cyclic ketones, enabling synthesis of structurally related δ-oxoesters including this compound by choosing the appropriate cyclic ketone precursor.
Catalytic Michael Addition Using Acid Catalysts
Another approach involves direct Michael addition of amines to ethyl acrylate under acid catalysis, followed by purification steps.
- Reaction conducted under nitrogen atmosphere with trifluoromethanesulfonic acid as catalyst.
- Solvent: anhydrous ethanol.
- Temperature range: 120–160 °C.
- Reaction time: 16–20 hours.
- Workup includes washing with organic solvents (e.g., petroleum ether, ethyl acetate), concentration under reduced pressure, recrystallization, and filtration.
While this method is primarily reported for ethyl 3-(pyridin-2-ylamino)propanoate, the catalytic Michael addition principle is applicable to related compounds, including the preparation of this compound analogues, by substituting the amine and cyclic ketone components accordingly.
Reductive Cyclization and Hydrogenation Routes
In some syntheses, intermediates such as 2-chloropyridine N-oxide derivatives and β-alanine carbethoxy hydrochloride are used, followed by Pd/C catalytic hydrogenation to yield the target compound or close analogues.
- Multi-step synthesis involving oxidation, substitution, and hydrogenation.
- Yields vary, with total recovery reported around 52%.
- Reaction times can be long (24–100 hours).
- The process is complex but can yield high purity products.
Though this method is more elaborate, it demonstrates the feasibility of constructing the piperidinone ring system with the desired substituents.
Comparative Data Table of Preparation Methods
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography is commonly used to purify crude products.
- Recrystallization: Solvent systems such as petroleum ether/ethyl acetate are employed to obtain crystalline products with high purity.
- Spectroscopic Characterization: ^1H and ^13C NMR, mass spectrometry, and HPLC are standard for confirming structure and purity.
- Melting Point Determination: Used to assess purity and identity.
Research Findings and Practical Considerations
- The enamine-mediated Michael addition is a versatile and reliable method, offering moderate to good yields with relatively simple experimental setup.
- Acid-catalyzed Michael addition under nitrogen atmosphere with trifluoromethanesulfonic acid provides higher purity and better yields but requires careful control of reaction temperature and atmosphere.
- Multi-step synthetic routes involving oxidation and hydrogenation are more suitable for complex derivatives or when specific functional group manipulations are required but are less efficient for routine synthesis.
- The choice of method depends on available starting materials, desired scale, and purity requirements.
Q & A
Q. Q1. What are the most reliable synthetic routes for Ethyl 3-(6-oxopiperidin-3-yl)propanoate, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via esterification of 3-(6-oxopiperidin-3-yl)propanoic acid with ethanol under acidic catalysis. Key steps include:
- Reagent Ratios: Use a 1:3 molar ratio of carboxylic acid to ethanol to drive esterification to completion .
- Catalysis: Concentrated sulfuric acid (0.5–1% v/v) at reflux (78–80°C) for 6–8 hours .
- Purification: Isolate via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane 3:7 v/v) .
- Yield Optimization: Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane) and adjust reflux time to minimize byproducts like dihydro derivatives .
Structural Characterization
Q. Q2. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Analysis:
- X-ray Crystallography: Use SHELXTL (Bruker AXS) or SHELXL for refinement. Key parameters:
Reactivity and Functionalization
Q. Q3. How does the 6-oxopiperidinyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Advanced Answer: The 6-oxopiperidinyl moiety introduces steric hindrance and electronic effects:
- Nucleophilic Attacks: The lactam carbonyl is less reactive than the ester group but can undergo ring-opening with strong nucleophiles (e.g., LiAlH₄ yields amino alcohol derivatives) .
- Electrophilic Substitution: Reactivity at the ester β-position is enhanced by conjugation with the lactam. For example, bromination with NBS in CCl₄ yields β-bromo derivatives .
- Computational Modeling: Use DFT (B3LYP/6-31G*) to predict regioselectivity in substitution reactions .
Stability and Degradation Pathways
Q. Q4. What are the primary degradation pathways of this compound under ambient storage conditions?
Advanced Answer:
- Hydrolysis: The ester group hydrolyzes in humid environments (t₁/₂ ~30 days at 25°C, pH 7). Stabilize with anhydrous storage (≤40 ppm H₂O) .
- Thermal Degradation: Above 100°C, lactam ring decomposition occurs, releasing CO and NH₃ (detectable via TGA-MS) .
- Photolysis: UV exposure (λ >300 nm) induces radical formation; use amber glassware and antioxidants like BHT (0.1% w/w) .
Advanced Applications in Drug Discovery
Q. Q5. How can this compound serve as a precursor for bioactive molecules targeting neurological disorders?
Methodological Answer:
- Scaffold Modification: The piperidinyl ring is a known pharmacophore for acetylcholinesterase inhibitors. Steps:
- Reductive Amination: Convert the lactam to a secondary amine using BH₃·THF, then alkylate with aryl halides .
- Biological Screening: Use in vitro assays (e.g., SH-SY5Y cells) to evaluate neuroprotective effects against oxidative stress .
- Structure-Activity Relationship (SAR): Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data .
Data Interpretation and Contradictions
Q. Q6. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound?
Advanced Answer:
- Solvent Effects: Compare data in CDCl₃ vs. DMSO-d₆; lactam protons shift upfield by ~0.3 ppm in DMSO due to hydrogen bonding .
- Dynamic Effects: Ring puckering in piperidinyl causes splitting in ¹H NMR; use variable-temperature NMR (VT-NMR) to confirm .
- Referencing: Cross-validate with high-purity commercial standards (e.g., AldrichCPR) and IUPAC guidelines .
Safety and Handling
Q. Q7. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification .
- Spill Management: Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
